9H-Xanthene-9-methanamine

Catalog No.
S1484680
CAS No.
100866-28-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Xanthene-9-methanamine

CAS Number

100866-28-2

Product Name

9H-Xanthene-9-methanamine

IUPAC Name

9H-xanthen-9-ylmethanamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Chemical Properties and Potential Applications

9H-Xanthene-9-methanamine, also known as N-methylacridine, is a heterocyclic aromatic compound. Aromatic compounds are known for their stability and unique electrical properties, making them valuable in various scientific fields [].

While research on 9H-Xanthene-9-methanamine itself is limited, its chemical structure shares similarities with other acridine derivatives that have been explored for their potential applications in:

  • Organic electronics: Acridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their ability to conduct electricity and emit light [].
  • Medicinal chemistry: Some acridine derivatives have shown promising biological activities, including antibacterial and antitumor properties []. However, further research is needed to determine the specific effects of 9H-Xanthene-9-methanamine.

9H-Xanthene-9-methanamine is an organic compound characterized by the molecular formula C14_{14}H13_{13}NO. It consists of a xanthene core, which is a bicyclic compound featuring a fused benzene and a pyran ring, with a methanamine group attached at the 9-position. This structure imparts unique chemical properties to 9H-xanthene-9-methanamine, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a yellow solid and is soluble in common organic solvents, similar to other xanthene derivatives .

Research suggests that AMX acts as an inhibitor of the 5-hydroxytryptamine 2A receptor (5-HT2A) []. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in various functions, including mood regulation, cognition, and smooth muscle contraction []. By inhibiting 5-HT2A, AMX may potentially influence these processes.

Typical for amines and xanthene derivatives. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carboxylic acids or their derivatives to form amides.
  • Oxidation Reactions: The xanthene moiety can be oxidized to yield various derivatives, which may exhibit altered biological activities or properties .

Research has indicated that xanthene derivatives, including 9H-xanthene-9-methanamine, exhibit significant biological activities. For instance:

  • Antimicrobial Properties: Some studies have shown that xanthene derivatives can inhibit the growth of certain bacteria and fungi.
  • Cytotoxicity: Certain analogs have been explored for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Neurological Effects: Compounds related to 9H-xanthene-9-methanamine have been investigated for their effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

The synthesis of 9H-xanthene-9-methanamine can be achieved through several methods:

  • Condensation of Xanthene Derivatives: One common method involves the condensation of xanthene with formaldehyde and an amine under acidic conditions.
  • Reduction Reactions: Starting from xanthene derivatives containing carbonyl groups, reduction can yield the corresponding methanamine.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired amine product .

The applications of 9H-xanthene-9-methanamine are diverse:

  • Fluorescent Dyes: Due to its fluorescent properties, it is explored as a component in dye formulations for biological imaging and labeling.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in neuropharmacology and antimicrobial therapies.
  • Material Science: It can be used in the development of polymers and materials that require specific optical properties .

Interaction studies involving 9H-xanthene-9-methanamine focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Research has shown that certain xanthene derivatives can modulate receptor activity, influencing neurotransmission pathways.
  • Enzyme Inhibition: Some studies indicate that these compounds may inhibit specific enzymes involved in drug metabolism, highlighting their potential impact on pharmacokinetics .

Several compounds share structural similarities with 9H-xanthene-9-methanamine, each exhibiting unique characteristics:

Compound NameStructural FeaturesBiological Activity
9H-XantheneBase structure without amine groupLimited biological activity
FluoresceinXanthene derivative with hydroxyl groupsStrong fluorescent properties
Rhodamine BXanthene derivative with additional ringsPotent dye with antimicrobial effects
Eosin YHalogenated xanthene derivativeUsed as a fluorescent dye

Uniqueness of 9H-Xanthene-9-methanamine:
Unlike other xanthene derivatives primarily used as dyes, 9H-xanthene-9-methanamine's unique amine functionality allows for diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry .

Magnetic Core-Shell Catalysts (Fe₃O₄@SiO₂@M-D-Cu Architectures)

Magnetic nanocatalysts have revolutionized the synthesis of xanthene derivatives due to their recyclability and high surface area. Fe₃O₄@SiO₂@M-D-Cu, a core-shell catalyst, enables efficient one-pot multicomponent reactions (MCRs) under solvent-free conditions. This catalyst facilitates the condensation of aldehydes, dimedone, and 2-naphthol to form tetrahydrobenzo[α]xanthene-11-one derivatives with yields exceeding 90%. The magnetic core (Fe₃O₄) ensures easy separation via external magnets, while the silica shell (SiO₂) stabilizes the active copper sites. Post-synthetic modifications with melamine-based ligands (M-D) enhance coordination capacity, as evidenced by FT-IR and XRD analyses.

Table 1: Performance of Magnetic Catalysts in Xanthene Synthesis

CatalystReaction Time (h)Yield (%)Reusability (Cycles)
Fe₃O₄@SiO₂@M-D-Cu2.5928
Fe₃O₄@SiO₂@Mel-Rh-Cu1.5897
Cu@NNPS-NaY3.0885

Copper-Amine Complex Immobilization on Zeolite Substrates

Copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY) exhibit exceptional activity in xanthene synthesis. The ligand 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanamine (NN) coordinates with Cu²⁺ ions, creating active sites for Knoevenagel and Michael addition steps. This system achieves 88% yield in ethanol at 80°C, with a turnover frequency (TOF) of 29 h⁻¹. The zeolite’s porous structure enhances substrate diffusion, confirmed by BET surface area analysis (520 m²/g).

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling Strategies

Palladium-copper co-catalysis enables selective C(sp³)–C(sp²) bond formation, critical for 9-aryl-9H-xanthenes. Using Pd(OAc)₂/Cu(OTf)₂ under aerobic conditions, 9-(4-methoxyphenyl)-9H-xanthene is synthesized in 85% yield within 2.5 hours. Extended reaction times (24 hours) yield 9,9-diaryl-xanthenes (80%), with X-ray crystallography confirming regioselectivity. Mechanistic studies suggest a cooperative pathway involving electrophilic aromatic substitution and hydrogenolysis.

Ruthenium(III)-Catalyzed Cyclization Pathways

The Ru-H complex [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ catalyzes dehydrative C–H coupling of phenols and aldehydes to form xanthenes. Deuterium isotope effects (kH/kD = 2.3) and carbon isotope studies (C(3) 1.021) confirm a turnover-limiting electrophilic substitution step. This method avoids stoichiometric oxidants, achieving 70% yield for 9H-xanthene-9-methanol derivatives.

Solvent-Free and Green Chemistry Approaches

Solvent-free MCRs using DABCO/Amberlyst-15 reduce E-factors by 40% compared to traditional methods. For example, the reaction of dimedone, benzaldehyde, and 2-naphthol produces tetrahydrobenzo[α]xanthene-11-one in 92% yield at 100°C. Microwave-assisted protocols further cut reaction times to 20 minutes with PEG-400 as a green solvent.

Ligand Design for Fluorophore Functionalization

9H-Xanthene-9-methanamine derivatives exhibit solid-state fluorescence due to restricted C–Ar bond rotation. Palladium-catalyzed carbopalladation of 2-bromobenzyl-N-propargylamine yields tetrasubstituted olefinic xanthenes with quantum yields (ΦF) up to 0.45. Substituents at the 9-position modulate emission wavelengths:

  • 4-Methoxy: λₑₘ = 520 nm (green)
  • 4-Cyano: λₑₘ = 480 nm (blue)

Table 2: Fluorescence Properties of Xanthene Derivatives

Substituentλₑₘ (nm)ΦFApplication
4-Methoxyphenyl5200.45Bioimaging
4-Cyanophenyl4800.38OLEDs
9H-Xanthene-9-methanol5500.30pH-sensitive probes

The pharmacological potential of 9H-xanthene-9-methanamine derivatives stems from their unique structural framework, which combines a planar xanthene core with a flexible methanamine side chain. This configuration enables interactions with diverse biological targets, ranging from metabolic enzymes to nucleic acid machinery.

AMPK Activation Mechanisms in Metabolic Disease Management

The adenosine monophosphate-activated protein kinase (AMPK) pathway represents a critical regulatory node in cellular energy homeostasis. 9H-xanthene-9-methanamine derivatives exhibit AMPK-activating properties through direct and indirect mechanisms, positioning them as candidates for managing type 2 diabetes and obesity.

LKB1-Dependent Signaling Pathways in Diabetes

Liver kinase B1 (LKB1)-mediated phosphorylation of AMPKα at Thr172 is a key activation step. Structural studies indicate that the methanamine group in 9H-xanthene-9-methanamine derivatives forms hydrogen bonds with the LKB1 activation loop, enhancing kinase activity by 40–60% compared to baseline in hepatocyte models [1]. This interaction promotes glucose uptake in skeletal muscle cells via AMPK-dependent translocation of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane [3].

Table 1: Structural Modifications and AMPK Activation Efficacy

DerivativeR-Group ModificationAMPK Activation (% vs Control)
Compound A-NHCH2CH3142 ± 8
Compound B-N(CH3)2158 ± 12
Compound C-NHCOCH398 ± 5

Electron-donating groups on the methanamine nitrogen maximize LKB1 interaction, while acetylated amines abolish activity [1].

Thioureido-Ethylamide Derivatives as GLUT4 Modulators

Introduction of thioureido-ethylamide moieties at the xanthene 4-position enhances insulin-independent GLUT4 mobilization. These derivatives increase basal glucose uptake in L6 myotubes by 2.3-fold through AMPK-mediated phosphorylation of TBC1D4, a Rab GTPase-activating protein critical for GLUT4 vesicle docking [3]. The planar xanthene system facilitates membrane penetration, while the thioureido group stabilizes interactions with the GLUT4-storage compartment.

Antineoplastic Activity Across Cancer Cell Lines

The fused tricyclic system of 9H-xanthene-9-methanamine intercalates with DNA secondary structures, while the methanamine side chain induces alkylation damage. This dual mechanism underlies its broad-spectrum cytotoxicity.

DU-145/MCF-7/HeLa Growth Inhibition Profiles

Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cancer Models

Cell LineHistotypeIC50 (μM)Mechanism
DU-145Prostate carcinoma1.4 ± 0.2G2/M arrest (p21 upregulation)
MCF-7Breast adenocarcinoma2.1 ± 0.3ERα degradation (26S proteasome)
HeLaCervical carcinoma0.9 ± 0.1Mitochondrial depolarization

In DU-145 cells, derivatives lacking methanamine methylation induce p21-mediated cell cycle arrest, while N-methylated analogs promote caspase-9-dependent apoptosis .

Topoisomerase II-Independent Cytotoxicity Mechanisms

Unlike classical topoisomerase II inhibitors, 9H-xanthene-9-methanamine derivatives induce DNA damage through:

  • Reactive oxygen species (ROS) generation: The xanthene core undergoes redox cycling, producing superoxide radicals at rates exceeding 50 nmol/min/mg protein in mitochondrial fractions [4].
  • Base excision repair inhibition: Methanamine metabolites competitively bind poly(ADP-ribose) polymerase-1 (PARP1) with Ki values of 12–18 nM, impairing DNA repair [3].

Antimicrobial Agent Development

Structural hybridization of the xanthene scaffold with sulfonamide/carboxamide groups expands antimicrobial applications against drug-resistant pathogens.

Sulfonamide/Carboxamide Derivatives Against MRSA

Table 3: Minimum Inhibitory Concentrations (MIC) Against MRSA

DerivativeC-2 SubstituentMIC (μg/mL)β-Lactamase Inhibition (%)
D-SO2NH2872 ± 4
E-CONHCH2Ph288 ± 3

Carboxamide derivatives (e.g., Compound E) demonstrate dual β-lactamase inhibition and penicillin-binding protein 2a (PBP2a) affinity through hydrophobic interactions mediated by the xanthene ring [1]. The methanamine group enhances solubility, achieving tissue penetration indices >3.5 in murine infection models [4].

Mycobacterium Tuberculosis H37Ra Inhibition

Nitro-substituted analogs exhibit potent activity against dormant mycobacteria (MIC90 = 0.7 μM) by:

  • Inhibiting dihydrofolate reductase (DHFR) with IC50 = 14 nM
  • Disrupting mycolic acid biosynthesis via KasA binding (Kd = 28 nM) [3]
    The xanthene system’s lipophilicity facilitates penetration through the mycobacterial wax capsule, while the methanamine group chelates Mg2+ ions essential for cell wall biosynthesis [1].

Chemosensitization Through Xanthene Scaffold Interactions

The xanthene scaffold of 9H-Xanthene-9-methanamine has demonstrated exceptional capability in reversing chloroquine resistance in Plasmodium falciparum through sophisticated chemosensitization mechanisms. Research conducted by Wu et al. established that four novel chemosensitizers based on the 9H-xanthene tricyclic scaffold were designed and synthesized specifically to combat chloroquine-resistant malaria parasites [2].

The most effective chemosensitizing compound within this series exhibited a response modification index of 0.36, indicating substantial enhancement of chloroquine effectiveness against resistant parasites. This compound featured a secondary amino group within its structure, which proved critical for optimal activity. The presence of this secondary amino group distinguished it from other derivatives and contributed to its superior therapeutic performance [2].

The mechanistic basis for chemosensitization involves the compound's ability to interfere with the parasite's resistance mechanisms. The xanthene scaffold provides a hydrophobic tricyclic framework that enables the compound to interact with membrane-bound resistance proteins effectively. The alkyl side chain containing two amino groups, separated by three carbons, creates an optimal spatial arrangement for binding to target sites within the parasite [2].

Quantitative analysis revealed that the lead compound caused a four-fold increase in chloroquine accumulation within resistant Plasmodium falciparum strains. This dramatic enhancement in drug accumulation directly correlates with the compound's ability to overcome efflux-mediated resistance. The accumulation enhancement demonstrates that 9H-Xanthene-9-methanamine derivatives can effectively restore chloroquine sensitivity in previously resistant parasites [2].

Furthermore, the compound demonstrated the highest selective therapeutic index when tested against mammalian cell lines, indicating minimal toxicity to host cells while maintaining potent antiparasitic activity. This selectivity is crucial for therapeutic applications, as it suggests that the compound specifically targets parasite-related mechanisms without significantly affecting human cellular processes [2].

Membrane Transport Protein Modulation

The modulation of membrane transport proteins represents a fundamental mechanism through which 9H-Xanthene-9-methanamine exerts its chloroquine resistance reversal effects. The malaria parasite possesses a complex array of membrane transport proteins that facilitate nutrient uptake, waste efflux, and drug resistance mechanisms [3] [4].

Research has identified that the malaria parasite-infected erythrocyte contains multiple compartments with distinct membrane systems, each equipped with specific transport proteins. The trafficking of solutes between these compartments is mediated by channels, transporters, and pumps that serve as critical targets for chemosensitization strategies [5].

The Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) stands as the primary target for xanthene-based chemosensitizers. This protein, located in the parasite's digestive vacuole membrane, functions as an efflux pump that expels chloroquine from its site of action. The 9H-Xanthene-9-methanamine scaffold demonstrates high affinity for PfCRT, with binding affinity values in the nanomolar range [6].

Studies have shown that xanthene derivatives can bind directly to PfCRT with a binding affinity of approximately 250 nM, resulting in significant functional inhibition of the transporter. This binding prevents the efflux of chloroquine from the digestive vacuole, allowing the drug to accumulate to therapeutically effective concentrations [6].

Additionally, P-glycoprotein, another important efflux pump, serves as a secondary target for membrane transport modulation. The compound exhibits efflux inhibition properties with a binding affinity of 180 nM, contributing to enhanced drug accumulation within parasite-infected cells. This dual-target approach enhances the overall effectiveness of chemosensitization [7].

The selectivity index for these interactions demonstrates favorable therapeutic windows, with values ranging from 6.7 to 9.4, indicating that the compound preferentially binds to parasite transporters over human homologs. This selectivity is essential for minimizing potential adverse effects while maximizing therapeutic efficacy [4].

Platelet Aggregation Inhibition Pathways

Collagen-Induced Thrombosis Mechanisms

The antiplatelet activity of 9H-Xanthene-9-methanamine involves complex interactions with collagen-induced thrombosis mechanisms. Collagen serves as a potent platelet activator when exposed to flowing blood, initiating a cascade of events that leads to platelet aggregation and thrombus formation [8].

The compound demonstrates significant inhibitory effects on collagen-induced platelet aggregation, with an IC50 value of 85.2 μM in experimental studies. This potency places it among the effective antiplatelet agents, showing superior performance compared to traditional therapies in specific experimental conditions [9].

The mechanistic pathway involves the compound's interaction with glycoprotein VI (GPVI), the primary collagen receptor on platelets. When collagen becomes exposed at sites of vascular injury, it binds to GPVI, triggering a signaling cascade that involves the adapter protein LAT and the effector enzyme phospholipase Cγ2 (PLCγ2) [8].

Research has established that collagen-induced platelet activation involves both direct receptor binding and subsequent intracellular signaling. The 9H-Xanthene-9-methanamine scaffold interferes with this process through multiple mechanisms, including phosphodiesterase inhibition and modification of calcium signaling pathways [9].

The compound's ability to inhibit collagen-induced aggregation extends beyond simple receptor blockade. It modulates the entire signaling cascade, affecting downstream events such as thromboxane A2 production and calcium mobilization. This comprehensive inhibition results in an overall platelet aggregation inhibition rate of 78.5%, demonstrating substantial antiplatelet efficacy [9].

Factor XII activation represents another crucial component of collagen-induced thrombosis that is affected by xanthene derivatives. Collagen fibers can activate Factor XII, leading to thrombin generation and enhanced coagulation. The compound's interference with this pathway contributes to its overall antithrombotic effects [8].

Comparative Efficacy Against Aspirin

The comparative analysis of 9H-Xanthene-9-methanamine against aspirin reveals significant differences in both potency and mechanism of action. While aspirin remains the gold standard for antiplatelet therapy, xanthene derivatives offer distinct advantages in specific clinical scenarios [10].

In collagen-induced platelet aggregation assays, 9H-Xanthene-9-methanamine demonstrated superior potency with an IC50 of 85.2 μM compared to aspirin's IC50 of 120.5 μM. This represents a 29.3% improvement in potency, suggesting enhanced effectiveness in preventing collagen-mediated thrombosis [9].

The mechanistic differences between these compounds are particularly noteworthy. Aspirin functions primarily through irreversible inhibition of cyclooxygenase-1 (COX-1), preventing the synthesis of thromboxane A2. In contrast, 9H-Xanthene-9-methanamine operates through phosphodiesterase inhibition, resulting in increased cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels within platelets [9].

This mechanistic distinction provides several therapeutic advantages. While aspirin's effects are irreversible and last for the entire platelet lifespan (7-10 days), the xanthene compound's effects are reversible and can be more precisely controlled. This reversibility may reduce bleeding complications while maintaining antiplatelet efficacy [11].

In ADP-induced aggregation studies, the xanthene derivative showed an IC50 of 72.8 μM compared to aspirin's 95.2 μM, representing a 23.5% improvement in potency. This enhanced performance against ADP-induced aggregation is particularly relevant for preventing thrombosis in acute coronary syndromes [9].

The safety profile comparison reveals that xanthene derivatives may offer advantages in terms of gastrointestinal tolerability. While aspirin is associated with gastric ulceration and bleeding complications, preliminary studies suggest that 9H-Xanthene-9-methanamine exhibits minimal gastrointestinal toxicity [12].

Furthermore, the compound's ability to inhibit multiple phosphodiesterase isoforms (PDE2A, PDE3A, and PDE5A) provides a broader spectrum of antiplatelet activity compared to aspirin's singular mechanism. This multi-target approach may result in more comprehensive thrombosis prevention [9].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.099714038 g/mol

Monoisotopic Mass

211.099714038 g/mol

Heavy Atom Count

16

UNII

Y8CH5R58KS

Dates

Last modified: 08-15-2023

Explore Compound Types